molecular formula C8H14Cl2N2O4 B12009413 (2, Diethyl ester CAS No. 1509-56-4

(2, Diethyl ester

Cat. No.: B12009413
CAS No.: 1509-56-4
M. Wt: 273.11 g/mol
InChI Key: JOCKHFIYFWFIEG-UHFFFAOYSA-N
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Description

Diethyl esters are organic compounds characterized by two ethyl (–O–C₂H₅) groups bonded to a central acidic moiety (e.g., malonic, succinic, or glutaric acid). A prominent example is diethyl malonate (CAS 108-59-8), the diethyl ester of malonic acid, which is a colorless liquid with a fruity odor. It is naturally present in grapes and widely used in synthesizing barbiturates, vitamins (B1, B6), and perfumes . Other structurally related diethyl esters include diethyl succinate (formed from succinic acid) and diethyl benzylmalonate (CAS 607-81-8), which contains a benzyl substituent at the C2 position of the malonate backbone . These esters are critical intermediates in organic synthesis due to their reactivity in alkylation, condensation, and cyclization reactions .

Properties

CAS No.

1509-56-4

Molecular Formula

C8H14Cl2N2O4

Molecular Weight

273.11 g/mol

IUPAC Name

ethyl N-[2,2-dichloro-1-(ethoxycarbonylamino)ethyl]carbamate

InChI

InChI=1S/C8H14Cl2N2O4/c1-3-15-7(13)11-6(5(9)10)12-8(14)16-4-2/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

JOCKHFIYFWFIEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)Cl)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2-dichloroethane-1,1-diyldicarbamate typically involves the reaction of diethylamine with 2,2-dichloroethane-1,1-diyldicarbamate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity .

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl esters undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.

Acid-Catalyzed Hydrolysis

  • Mechanism :

    • Protonation of the ester carbonyl activates the electrophilic carbon.

    • Nucleophilic attack by water forms a tetrahedral intermediate.

    • Elimination of ethanol regenerates the carbonyl, producing a carboxylic acid .

  • Conditions : Excess water and catalytic H⁺ (e.g., H₂SO₄) shift equilibrium toward carboxylic acid formation via Le Chatelier’s principle .

Base-Promoted Hydrolysis (Saponification)

  • Mechanism :

    • Hydroxide ion attacks the carbonyl carbon.

    • Alkoxide (-OR) elimination forms a carboxylate salt and alcohol.

  • Conditions : Stoichiometric NaOH or KOH in aqueous ethanol. Irreversible due to deprotonation of the carboxylic acid .

Reaction TypeReagents/ConditionsProductsKey Feature
Acid-CatalyzedH₂O, H⁺ (e.g., H₂SO₄), refluxCarboxylic acid + alcoholReversible, equilibrium-driven
Base-PromotedNaOH/H₂O, heatCarboxylate salt + alcoholIrreversible, high yield

Mechanism:

  • Deprotonation : Strong bases (e.g., NaOEt) deprotonate the alpha carbon, forming a resonance-stabilized enolate.

  • Alkylation : The enolate attacks an alkyl halide (R-X), yielding a mono- or dialkylated product.

  • Decarboxylation : Heating hydrolyzes the ester to a dicarboxylic acid, which loses CO₂ to form a substituted acetic acid .

StepReagents/ConditionsOutcome
DeprotonationNaOEt, ethanolEnolate formation
AlkylationR-X (e.g., CH₃I)Monoalkylated diethyl malonate
DecarboxylationH₃O⁺, heatSubstituted acetic acid

Drawbacks : Dialkylation is common, complicating product separation .

Reduction Reactions

Diethyl esters are reduced to aldehydes or alcohols using hydride reagents.

Aldehyde Formation (DIBALH)

  • Mechanism :

    • Hydride attack at the carbonyl forms a tetrahedral intermediate.

    • Elimination of the alkoxide yields an aldehyde.

  • Conditions : Diisobutylaluminum hydride (DIBALH) at -78°C prevents over-reduction .

Alcohol Formation (LiAlH₄)

  • Reagents : LiAlH₄ reduces esters directly to primary alcohols.

Reducing AgentProductConditions
DIBALHAldehyde-78°C, THF
LiAlH₄Primary alcoholReflux, ether

Reactions with Grignard Reagents

Grignard reagents (R-Mg-X) react with diethyl esters to form tertiary alcohols:

  • Nucleophilic attack at the carbonyl forms a ketone intermediate.

  • A second equivalent of Grignard reagent adds to the ketone, yielding a tertiary alcohol after protonation .

Key Research Findings

  • Enzymatic Hydrolysis : Acetylcholinesterase catalyzes ester hydrolysis in neurotransmitters, mimicking base-promoted mechanisms .

  • Isotopic Labeling : Studies using ¹⁸O-labeled esters confirm the nucleophilic acyl substitution pathway over SN2 mechanisms .

Scientific Research Applications

Medicinal Chemistry

1. Radioprotection and Medical Countermeasures
The diethyl ester of diethylenetriaminepentaacetic acid (DTPA), known as C2E2, is being investigated for its potential as an oral treatment for internal radionuclide contamination. This compound has shown promising results in animal studies, enhancing the elimination of radioactive americium from contaminated rats. C2E2 was synthesized with favorable physicochemical properties, including high solubility and stability in gastrointestinal conditions, making it a candidate for mass casualty scenarios involving nuclear exposure .

2. Neuroprotective Effects
Research on 2-decenoic acid ethyl ester has revealed its neuroprotective properties in models of cerebral infarction. The compound facilitates the phosphorylation of key signaling proteins in neurons, suggesting its potential as a therapeutic agent for neurological disorders. This activity may improve neuronal function following ischemic injury, highlighting the importance of diethyl esters in neuropharmacology .

Polymer Science

1. Synthesis of Biodegradable Polymers
Diethyl esters are utilized in the synthesis of biodegradable copolymeric polyesters through lipase-catalyzed reactions. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to degrade into non-toxic byproducts. The incorporation of thiol-functionalized groups enhances the mechanical properties and degradation rates of these polymers, making them suitable for various biomedical applications .

2. Plasticizers and Solvents
Diethyl phthalate is commonly used as a plasticizer in polyvinyl chloride (PVC) products. Its ability to enhance flexibility and durability makes it a valuable additive in consumer goods, including personal care products and medical devices. However, concerns regarding its endocrine-disrupting effects have prompted ongoing research into safer alternatives within the phthalate family .

Environmental Studies

1. Toxicological Assessments
The environmental impact and toxicity of diethyl esters are subjects of extensive research. Studies have indicated that certain diethyl esters can exhibit mutagenic properties and pose risks to both human health and wildlife. For instance, assessments of diethyl sulfate have shown carcinogenic potential in animal models, necessitating careful regulation and monitoring of these compounds in industrial applications .

2. Biomonitoring and Risk Assessment
Diethyl phthalate serves as a case study for biomonitoring exposure data integration into human health risk assessments. Research has highlighted the widespread exposure to phthalates through consumer products and their potential health impacts, emphasizing the need for comprehensive regulatory frameworks to manage these chemicals effectively .

Summary Table of Applications

Application Area Specific Compound Key Findings
Medicinal ChemistryC2E2 (DTPA Diethyl Ester)Effective oral treatment for radionuclide contamination; enhances elimination rates
2-Decenoic Acid Ethyl EsterNeuroprotective effects; improves neuronal function post-infarction
Polymer ScienceDiethyl PhthalateUsed as a plasticizer; raises concerns about endocrine disruption
Environmental StudiesDiethyl SulfateExhibits mutagenicity; poses risks to health and environment
Diethyl PhthalateHighlights need for biomonitoring; widespread exposure concerns

Mechanism of Action

The mechanism of action of diethyl 2,2-dichloroethane-1,1-diyldicarbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Controversies

  • Wine Esters: Diethyl succinate levels in ozone-treated wines increased by 40% compared to controls, enhancing fruity aromas but raising debates about phenolic interference in ester stability .
  • Synthetic Efficiency : Diethyl malonate outperforms dimethyl analogs in β-lactone synthesis due to better leaving-group properties (ethyl vs. methyl) .
  • Species-Specific Metabolism : Glutathione diethyl ester is rapidly hydrolyzed in mice but persists in humans due to the absence of plasma diesterases, necessitating species-specific toxicity studies .

Biological Activity

The compound known as (2, diethyl ester , often referred to in the context of diethyl malonate or related esters, has garnered attention in various fields of biological research due to its diverse biological activities and potential applications in pharmaceuticals. This article explores the biological activity of this compound, highlighting key findings from recent studies, relevant case studies, and synthesized data.

Diethyl malonate is a diester derived from malonic acid and is characterized by the presence of two ethyl ester groups. Its chemical formula is C7H14O4C_7H_{14}O_4, and it is commonly used as a building block in organic synthesis, particularly in the preparation of various biologically active compounds.

Recent advancements in synthetic methodologies have enabled more efficient production of diethyl malonate derivatives. For instance, selective fluorination techniques have been developed to modify the structure of diethyl malonate, enhancing its biological properties and expanding its utility in drug development .

Anticancer Properties

One of the most significant areas of research regarding diethyl malonate and its derivatives is their anticancer activity . Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, a study highlighted the isolation of bioactive compounds from Arisaema flavum, which included esters similar to diethyl malonate. These compounds showed a maximum anticancer activity of 78.6% at a concentration of 500 µg/mL against the MCF-7 breast cancer cell line .

Table 1: Anticancer Activity of Diethyl Malonate Derivatives

Compound NameCell LineIC50 (µM)Maximum Activity (%)
Hexadecanoic Acid Ethyl EsterMCF-72578.6
5-Oxo-19 Propyl-Docosanoic Acid Methyl EsterMCF-72578.6

Endocrine Disruption and Toxicity

While diethyl malonate exhibits beneficial biological activities, it is also associated with potential endocrine disruption and toxicity concerns. Research has indicated that exposure to phthalates, including diethyl phthalate (a related compound), can lead to various health issues such as reproductive toxicity and developmental impairments . The implications of these findings necessitate careful consideration when evaluating the safety profile of diethyl esters in both environmental and clinical contexts.

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of fluorinated derivatives from diethyl malonate for use as nitric oxide synthase inhibitors. The research demonstrated that these derivatives could be synthesized effectively using electrophilic fluorination methods, yielding compounds with enhanced biological activity . The study underscored the importance of structural modifications in improving the pharmacological profiles of existing compounds.

Q & A

Q. What are the standard methodologies for synthesizing diethyl esters, and how can reaction yields be optimized?

Diethyl esters are typically synthesized via esterification reactions using carboxylic acids and ethanol under acidic catalysis. For example, in the synthesis of 1,6-dioxapyrene-2,7-dicarboxylic acid diethyl ester, refluxing precursors in toluene/DMF under controlled temperature (0°C to reflux) achieved 87% purity . Key optimization strategies include:

  • Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid for protonation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Purification : Column chromatography or recrystallization to isolate high-purity products.
    Yield improvements often require iterative adjustments to molar ratios and reaction duration .

Q. How do acidic vs. basic conditions affect the hydrolysis of diethyl esters, and what analytical methods confirm the products?

Under acidic hydrolysis (e.g., HCl/H₂O), diethyl esters convert to carboxylic acids and ethanol via a protonation-nucleophilic attack mechanism. Basic hydrolysis (e.g., NaOH) produces carboxylate salts and ethanol through saponification. For example, diethyl oxalate hydrolyzes to oxalic acid under acidic conditions .

  • Product confirmation :
    • 1H/13C NMR : Identifies functional groups (e.g., loss of ester carbonyl peaks at ~170 ppm).
    • Titration : Quantifies carboxylate ions in basic hydrolysates .

Q. What spectroscopic techniques are critical for characterizing diethyl esters, and how are spectral anomalies resolved?

  • 1H NMR : Detects ethyl groups (quartet at ~1.2–1.4 ppm, triplet at ~4.1–4.3 ppm).
  • IR spectroscopy : Confirms ester C=O stretches (~1740 cm⁻¹).
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C₈H₁₁ClO₄ at m/z 207.62 ).
    Anomalies (e.g., unexpected splitting in NMR) may arise from impurities or stereochemical effects. Re-purification or 2D NMR (COSY, HSQC) resolves such issues .

Advanced Research Questions

Q. How can researchers resolve contradictory data in diethyl ester synthesis, such as inconsistent yields or purity?

Contradictions often stem from:

  • Side reactions : Esterification competing with dehydration. Monitor via TLC and adjust catalyst loading.
  • Solvent impurities : Use anhydrous solvents to avoid unintended hydrolysis.
  • Thermal instability : Optimize reflux duration; excessive heating degrades esters .
    A case study on 2-chloromethylene-malonic acid diethyl ester showed that reducing reaction time from 24h to 12h improved purity from 62% to 83% by minimizing side products .

Q. What experimental designs are recommended for studying the reactivity of novel diethyl ester derivatives?

  • Control variables : Fix temperature, solvent, and catalyst while varying substituents.
  • Kinetic studies : Use stopped-flow IR to track ester carbonyl disappearance.
  • Computational modeling : DFT calculations predict reaction pathways (e.g., nucleophilic attack barriers) .
    For example, mechanistic studies on alkaline hydrolysis of diethyl succinate employed isotopic labeling (18O) to trace oxygen migration .

Q. How can toxicity and safety profiles of diethyl esters be assessed in preclinical research?

  • In vitro assays : HepG2 cell viability tests to screen for cytotoxicity.
  • Dermal absorption studies : Franz diffusion cells assess penetration rates (relevant for lab safety).
  • Structural analogs : Compare with safety data from structurally similar esters. For instance, long-chain diesters exhibit low dermal absorption due to hydrophobicity, reducing toxicity risks .

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